molecular formula C12H14ClNO4 B2732134 2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid CAS No. 853743-94-9

2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid

Cat. No. B2732134
CAS RN: 853743-94-9
M. Wt: 271.7
InChI Key: AASICLWMQFCHOT-UHFFFAOYSA-N
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Description

“2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid” is a chemical compound . It is also known as "{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(O)CC1=CC=C(C=C1)OC2=CC(C)=CC(C)=C2 . The InChI key for this compound is NJMRDOHTRCIPNA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a solid . The molecular weight of this compound is 271.70 .

Scientific Research Applications

Environmental Impact and Herbicidal Applications

Herbicide Efficacy and Environmental Dynamics : Research has demonstrated the widespread use of chlorophenoxyacetic acids, such as 2,4-D, in agriculture and urban settings for pest control, highlighting their potential ecological impact. Studies have evaluated the dissipation rates of 2,4-D in soil, showing varying breakdown speeds influenced by formulation type and environmental conditions, which is crucial for understanding its persistence and mobility in agricultural contexts (Wilson, Geronimo, & Armbruster, 1997).

Adsorption and Removal Techniques : Investigations into adsorption thermodynamics have been conducted to assess the effectiveness of materials like poly-o-toluidine Zr(IV) phosphate in removing chlorophenoxyacetic acids from aqueous solutions. Such studies are vital for developing sensitive membrane electrodes for pesticide detection and environmental remediation efforts (Khan & Akhtar, 2011).

Biochemical and Pharmacological Research

Cellular and Molecular Mechanisms : The dual inhibition of cyclo-oxygenase and 5-lipoxygenase by pyrrolizine derivatives, including those structurally related to chlorophenoxyacetic acids, demonstrates significant anti-inflammatory and analgesic properties. Such research provides insights into novel therapeutic applications and the underlying biochemical pathways involved in inflammation and pain modulation (Laufer, Tries, Augustin, & Dannhardt, 1994).

Toxicological Studies : The evaluation of 2,4-D's toxicity, especially its effects on non-target organisms like crayfish, underscores the importance of understanding the ecological consequences of herbicide use. Acute toxicity studies are essential for assessing the risks to aquatic life and guiding the safe application of such chemicals in the environment (Benli et al., 2007).

properties

IUPAC Name

2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-7-3-9(4-8(2)12(7)13)18-6-10(15)14-5-11(16)17/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASICLWMQFCHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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